N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(2,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, methylphenyl, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Substitution Reactions:
Imine Formation: The final step involves the condensation of the benzoxazole derivative with an appropriate aldehyde to form the imine linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole amines.
Scientific Research Applications
(E)-1-(2,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 1,4-Dibromo-2,5-difluorobenzene
Uniqueness
(E)-1-(2,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of (E)-1-(2,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H14Cl2N2O |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H14Cl2N2O/c1-13-2-4-14(5-3-13)21-25-19-11-17(8-9-20(19)26-21)24-12-15-6-7-16(22)10-18(15)23/h2-12H,1H3 |
InChI Key |
IRRCVAFDUOYSBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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